1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound with a specific structure that includes an indole moiety, a dichlorobenzamide group, and a carbamimidothioate functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 535.23 g/mol. This compound is classified as an organosulfur compound and belongs to the broader category of indole derivatives, which are known for their diverse biological activities.
The compound is sourced from various chemical suppliers and research institutions. It has been identified under the Chemical Book number CB7475218 and is associated with several synonyms, including IFLAB-BB F1386-0207. The classification of this compound places it within the realm of small molecules with potential pharmaceutical applications, particularly in medicinal chemistry due to its structural characteristics.
The synthesis of 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to monitor progress and confirm product identity.
The molecular structure of 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide features:
The compound's structural data can be represented in various formats including SMILES notation and InChI keys for computational modeling and database searches:
C(C(=O)N(C(=S)N)C1=CC2=C(N1)C=CC=C2)C(C(=O)N(C(=S)N))C(C(=O)N(C(=S)N))
SGHXFHRRWFLILP-XJDXJNMNSA-N
1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated under specific conditions such as using catalysts or applying heat to drive the reaction forward. Reaction kinetics can be studied using spectroscopic methods to understand how different substituents affect reactivity.
The mechanism of action for 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is not fully elucidated but is believed to involve:
Relevant data regarding solubility, melting point, and boiling point need to be experimentally determined for precise applications in research.
1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has potential applications in:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0